3-Fluoropyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

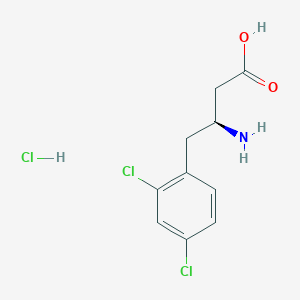

3-Fluoropyridin-4-ol (FPyOH) is a heterocyclic organic compound. It has a molecular formula of C5H4FNO and a molecular weight of 113.09 g/mol . It has gained attention due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoropyridin-4-ol, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of 3-Fluoropyridin-4-ol consists of a pyridine ring with a fluorine atom at the 3rd position and a hydroxyl group at the 4th position . The presence of these functional groups gives the molecule its unique physical and chemical properties .Chemical Reactions Analysis

Fluoropyridines, including 3-Fluoropyridin-4-ol, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are susceptible to nucleophilic attack by O-, S-, N-, and P-centered nucleophiles . All five fluorine atoms in pentafluoro- and pentachloropyridines may be substituted by an appropriate nucleophile due to their highly electron-deficient aromatic ring system .Physical And Chemical Properties Analysis

3-Fluoropyridin-4-ol has a density of 1.3±0.1 g/cm3, a boiling point of 315.8±22.0 °C at 760 mmHg, and a flash point of 144.8±22.3 °C . It is also characterized by a LogP of -1.08, indicating its solubility in water and organic solvents .Scientific Research Applications

Medical Imaging and Radiotracer Development

3-Fluoropyridin-4-ol derivatives, such as fluorine-18 labelled fluoropyridines, are increasingly used in the field of medical imaging, specifically in Positron Emission Tomography (PET). These compounds, particularly when fluorine is positioned in the 3- or 5-position of the pyridine ring, have shown stability and suitability for in vivo applications. The use of pyridyliodonium salts has been pivotal in facilitating the introduction of fluorine-18 into these positions, overcoming previous methodological limitations (Carroll, Nairne, & Woodcraft, 2007).

Chemical Synthesis and Functionalization

The metallation of 3-fluoropyridine, a π-deficient heterocyclic compound, has been thoroughly studied, revealing significant advancements in this domain. The lithiation of 3-fluoropyridine shows chemoselectivity, with the possibility to direct the protophilic attack either at the 2- or 4-position, depending on the conditions. This process has been essential for synthesizing various 2,3- or 3,4-disubstituted pyridines, making 3-fluoropyridin-4-ol a crucial intermediate in chemical synthesis (Marsais & Quéguiner, 1983).

Neurological Research

3-Fluoropyridin-4-ol derivatives have also found application in neurological research. A notable example is [18F]3F4AP, a radiofluorinated analog of 4-aminopyridine (4AP), an FDA-approved drug for multiple sclerosis. [18F]3F4AP is under investigation as a PET tracer for demyelination. The semi-automated synthesis process of this compound indicates its potential for broader clinical applications in imaging studies related to neurological conditions (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).

Safety and Hazards

Future Directions

Fluoropyridines, including 3-Fluoropyridin-4-ol, have potential applications in various fields of research and industry. They are often used in the synthesis of biologically active compounds, suggesting potential applications in pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing, and the interest towards these compounds is expected to continue in the future .

Mechanism of Action

Target of Action

This compound is a fluorinated pyridine derivative, and fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This could potentially influence the interaction of 3-Fluoropyridin-4-ol with its targets.

Biochemical Pathways

Fluoropyridines are known to be used as synthons for various biologically active compounds and have potential applications in various biological pathways .

properties

IUPAC Name |

3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXNVGYNXOGIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376573 |

Source

|

| Record name | 3-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22282-73-1 |

Source

|

| Record name | 3-Fluoro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.